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Compound of Interest

Compound Name: Bet-IN-21

Cat. No.: B12387920 Get Quote

Product: I-BET762 (Molibresib, GSK525762A) Target: Bromodomain and Extra-Terminal (BET)

family proteins (BRD2, BRD3, BRD4)

Introduction: I-BET762, also known as Molibresib or GSK525762A, is a potent and selective

small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2]

[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] BET proteins are epigenetic readers that play

a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on

histones, they recruit transcriptional machinery to specific gene promoters and enhancers. I-

BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains,

thereby preventing their interaction with chromatin and subsequent transcriptional activation.

This inhibitory activity leads to the downregulation of key oncogenes such as c-Myc and

modulation of inflammatory signaling pathways, making I-BET762 a valuable tool for research

in oncology and immunology.

Recent studies have highlighted the role of BET inhibitors in modulating the interleukin-21 (IL-

21) signaling pathway. IL-21 is a cytokine that plays a critical role in the differentiation and

function of various immune cells, including T helper 17 (Th17) cells, which are implicated in

autoimmune diseases. BET inhibitors have been shown to suppress the transcription of IL-21

and other key genes involved in Th17 cell differentiation and function.

These application notes provide an overview of the suppliers, properties, and detailed protocols

for the use of I-BET762 in cell-based and in vivo experiments relevant to its effects on the IL-21

signaling pathway and T-cell function.
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Supplier and Catalog Information
I-BET762 is available from several commercial suppliers under various names and catalog

numbers. Below is a summary of some of the key suppliers:

Supplier Product Name Catalog Number

Tocris Bioscience I-BET 762 6521

MSE Supplies Tribioscience I-BET762 TBI4122

Selleck Chemicals Molibresib (I-BET-762) S7189

Cayman Chemical I-BET762 11395

MedChemExpress Molibresib (I-BET762) HY-13032

MyBioSource
GSK 525762A (I-BET-762),

Inhibitor
MBS384838

Probechem I-BET762 PC-43340

Cell Signaling Technology I-BET762 (GSK525762A) 45122

Chemical and Physical Properties
Property Value

Alternate Names GSK525762A, Molibresib

CAS Number 1260907-17-2

Molecular Formula C₂₂H₂₂ClN₅O₂

Molecular Weight 423.90 g/mol

Purity Typically ≥98% (HPLC)

Solubility
Soluble in DMSO (up to 25 mg/mL) and Ethanol

(up to 25 mg/mL)

Storage

Store as a solid at -20°C for up to 1 year.

Solutions in DMSO or ethanol can be stored at

-20°C for up to 3 months.
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Quantitative Data Summary
The following tables summarize the quantitative effects of I-BET762 from various published

studies.

Table 1: In Vitro Efficacy of I-BET762

Cell Line Assay Endpoint IC₅₀ / EC₅₀ Reference

MDA-MB-231

(Human Breast

Cancer)

MTT Assay Proliferation 0.46 ± 0.4 µM [1]

HepG2 (Human

Liver Cancer)

Luciferase

Reporter Assay

ApoA1 Gene

Expression
EC₅₀ = 0.7 µM [2]

Aspc-1 (Human

Pancreatic

Cancer)

Cell Viability Proliferation 231 nM [3]

CAPAN-1

(Human

Pancreatic

Cancer)

Cell Viability Proliferation 990 nM [3]

PANC-1 (Human

Pancreatic

Cancer)

Cell Viability Proliferation 2550 nM [3]

Table 2: Effect of I-BET762 on Gene and Protein Expression

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10265586/
https://www.selleckchem.com/products/i-bet-762.html
https://www.researchgate.net/publication/257597889_The_Making_of_I-BET762_a_BET_Bromodomain_Inhibitor_Now_in_Clinical_Development
https://www.researchgate.net/publication/257597889_The_Making_of_I-BET762_a_BET_Bromodomain_Inhibitor_Now_in_Clinical_Development
https://www.researchgate.net/publication/257597889_The_Making_of_I-BET762_a_BET_Bromodomain_Inhibitor_Now_in_Clinical_Development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type /
Model

Treatment Target Effect Reference

MDA-MB-231

cells

0.25 µM I-

BET762
c-Myc Downregulation [1]

MDA-MB-231

cells

0.25 µM I-

BET762
p27 Upregulation [1]

PyMT mouse

model

60 mg/kg I-

BET762
pSTAT3

Significant

decrease
[1]

LNCaP cells 0.5 µM I-BET762
MYC signature

genes
Downregulation [6]

Naïve CD4+ T

cells

500 nM I-

BET762
GM-CSF, IL-17 Downregulation [9]

Naïve CD4+ T

cells

500 nM I-

BET762
IL-10, Lag3, Egr2 Upregulation [9]

IFNγ/LPS-

stimulated mice
I-BET-762 MCP-1, KC

Suppression of

expression and

protein levels

[18]

Experimental Protocols
Cell Culture and Treatment with I-BET762
This protocol describes the general procedure for treating adherent cancer cell lines with I-

BET762 to assess its effects on cell proliferation and protein expression.

Materials:

Cancer cell line of interest (e.g., MDA-MB-231)

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)

I-BET762 stock solution (10 mM in DMSO)

Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA

Cell culture plates (e.g., 6-well or 96-well)

Incubator (37°C, 5% CO₂)

Protocol:

Cell Seeding:

Culture cells to ~80% confluency in a T-75 flask.

Wash cells with PBS and detach using Trypsin-EDTA.

Resuspend cells in complete growth medium and perform a cell count.

Seed cells into the desired plate format at an appropriate density (e.g., 5,000 cells/well for

a 96-well plate for proliferation assays; 2.5 x 10⁵ cells/well for a 6-well plate for protein

analysis).

Incubate overnight to allow cells to attach.

I-BET762 Treatment:

Prepare serial dilutions of I-BET762 in complete growth medium from the 10 mM DMSO

stock. Ensure the final DMSO concentration is consistent across all wells and does not

exceed 0.1%. A vehicle control (DMSO only) must be included.

Remove the old medium from the cells and add the medium containing the different

concentrations of I-BET762 or vehicle control.

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Downstream Analysis:

For proliferation assays (e.g., MTT, CellTiter-Glo), follow the manufacturer's instructions.

For protein analysis (Western Blot), proceed to cell lysis.
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Western Blotting for c-Myc and p27
This protocol details the detection of c-Myc and p27 protein levels in cells treated with I-

BET762.

Materials:

Treated cells in a 6-well plate

Ice-cold PBS

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (2x)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-c-Myc, anti-p27, anti-β-actin)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Lysis:

After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
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Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes with

occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube.

Protein Quantification:

Determine the protein concentration of each lysate using the BCA assay according to the

manufacturer's protocol.

Sample Preparation and SDS-PAGE:

Normalize the protein concentrations of all samples.

Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.

Boil the samples at 95-100°C for 5 minutes.

Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches

the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-p27, and a

loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle

agitation.

Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted

in blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

In Vitro Th17 Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the

assessment of the effect of I-BET762 on this process.

Materials:

Naïve CD4+ T cells isolated from human peripheral blood or mouse spleen

T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep, 2-

mercaptoethanol)

Th17 polarizing cytokines: TGF-β1 (2.5 ng/mL), IL-6 (30 ng/mL), IL-23 (20 ng/mL), IL-1β (25

ng/mL)

Neutralizing antibodies: anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

I-BET762 stock solution (10 mM in DMSO)

Cell stimulation cocktail (PMA, Ionomycin, Brefeldin A)

Antibodies for flow cytometry (anti-CD4, anti-IL-17A)

Fixation/Permeabilization buffers

Protocol:
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T-Cell Activation and Differentiation:

Isolate naïve CD4+ T cells using a cell isolation kit.

Activate the cells with anti-CD3/CD28 beads or on plates coated with anti-CD3/CD28

antibodies.

Culture the cells in the presence of the Th17 polarizing cytokine cocktail and neutralizing

antibodies.

Add I-BET762 at the desired concentration (e.g., 150 nM) or vehicle control (DMSO) at the

beginning of the culture.

Culture the cells for 3-6 days at 37°C, 5% CO₂.

Intracellular Cytokine Staining:

Restimulate the differentiated T cells with a cell stimulation cocktail (PMA, Ionomycin,

Brefeldin A) for 4-6 hours.

Harvest the cells and stain for surface markers (e.g., CD4).

Fix and permeabilize the cells using a fixation/permeabilization kit.

Stain for intracellular IL-17A.

Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer.

Analyze the percentage of CD4+IL-17A+ cells in the I-BET762-treated and control groups.

In Vivo Administration of I-BET762 in a Mouse Model
This protocol provides a general guideline for the oral administration of I-BET762 to mice.

Materials:

I-BET762
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Vehicle (e.g., 1% methylcellulose with 0.2% SDS, or 10% DMSO, 40% PEG300, 5% Tween-

80, 45% Saline)

Mice (e.g., C57BL/6 or a specific disease model)

Oral gavage needles

Protocol:

Preparation of Dosing Solution:

Prepare a homogenous suspension of I-BET762 in the chosen vehicle at the desired

concentration (e.g., 60 mg/kg body weight). Sonication may be required to achieve a

uniform suspension. Prepare fresh daily.

Administration:

Weigh each mouse to determine the exact volume of the dosing solution to be

administered.

Administer the I-BET762 suspension or vehicle control to the mice via oral gavage.

Administer daily or as required by the experimental design.

Monitoring and Endpoint Analysis:

Monitor the mice for any signs of toxicity.

At the end of the study, sacrifice the mice and collect tissues of interest (e.g., tumors,

spleen, lymph nodes) for further analysis (e.g., immunohistochemistry, flow cytometry,

western blotting).
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Caption: Mechanism of action of I-BET762 in inhibiting gene transcription.

Experimental Workflow Diagram
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Caption: Workflow for assessing the effect of I-BET762 on Th17 differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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